5-Chloro-8-(chloromethyl)quinoxaline
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Overview
Description
5-Chloro-8-(chloromethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-(chloromethyl)quinoxaline typically involves the condensation of 2-chloroaniline with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-8-(chloromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoxaline N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoxalines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as dichloromethane.
Major Products:
- Substituted quinoxalines
- Quinoxaline N-oxides
- Dihydroquinoxalines
Scientific Research Applications
5-Chloro-8-(chloromethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Used in the development of dyes, pigments, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 5-Chloro-8-(chloromethyl)quinoxaline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby affecting cell proliferation and survival pathways .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the chlorine substituents.
Quinazoline: Another heterocyclic compound with a similar nitrogen-containing ring structure.
Phthalazine: A compound with a similar fused ring system but different nitrogen positioning
Uniqueness: 5-Chloro-8-(chloromethyl)quinoxaline is unique due to the presence of chlorine atoms, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active molecules and materials .
Properties
Molecular Formula |
C9H6Cl2N2 |
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Molecular Weight |
213.06 g/mol |
IUPAC Name |
5-chloro-8-(chloromethyl)quinoxaline |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-6-1-2-7(11)9-8(6)12-3-4-13-9/h1-4H,5H2 |
InChI Key |
LMMMLWZSZBCXKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1CCl)N=CC=N2)Cl |
Origin of Product |
United States |
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